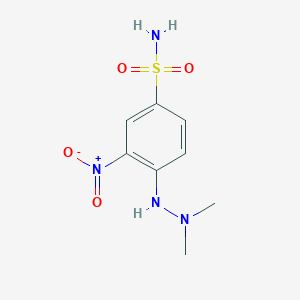
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C26H19N3O3S and a molecular weight of 453.524 g/mol . This compound is known for its unique structure, which includes a thienopyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
- Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Uniqueness
2-METHOXY-N-(4-((6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-YL)OXY)PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H19N3O3S |
|---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
2-methoxy-N-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C26H19N3O3S/c1-31-22-10-6-5-9-20(22)24(30)29-18-11-13-19(14-12-18)32-25-21-15-23(17-7-3-2-4-8-17)33-26(21)28-16-27-25/h2-16H,1H3,(H,29,30) |
InChI Key |
FHIGHSFOQIEMDV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(dimethylamino)benzylidene]-2-[3-nitro-4-(4-morpholinyl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381624.png)
![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-(9H-fluoren-9-yl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381626.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-4-ium-1-yl]ethanimidoyl}phenolate](/img/structure/B381631.png)

![2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381637.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide](/img/structure/B381638.png)
![3-allyl-2-[(2-oxopropyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381640.png)
![2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381642.png)
![2-[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B381643.png)
![N-(4-methoxyphenyl)-2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B381645.png)
![N-(3-METHYLPHENYL)-2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B381646.png)
![Ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381647.png)
